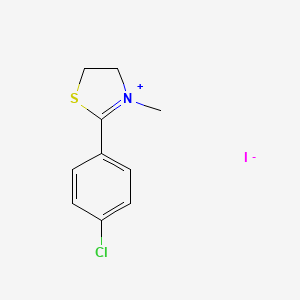

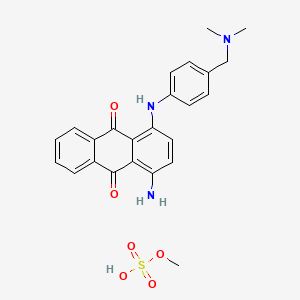

2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

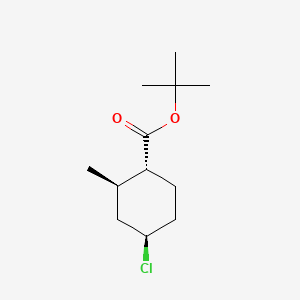

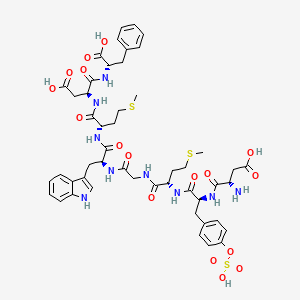

2-(((1,3-ジヒドロ-1,3-ジメチル-2H-ベンゾイミダゾール-2-イリデン)メチル)アゾ)-3-メチルベンゾチアゾリウム アセテートは、分子式C20H21N5O2Sを持つ複雑な有機化合物です。この化合物は、ベンゾイミダゾールとベンゾチアゾール両方の部分構造を持つ、独特の化学構造で知られています。

製法

2-(((1,3-ジヒドロ-1,3-ジメチル-2H-ベンゾイミダゾール-2-イリデン)メチル)アゾ)-3-メチルベンゾチアゾリウム アセテートの合成は、通常、以下の手順で行われます。

ベンゾイミダゾール中間体の生成: 最初の段階では、適切なアルデヒドまたはケトンとo-フェニレンジアミンの縮合により、1,3-ジヒドロ-1,3-ジメチル-2H-ベンゾイミダゾールが合成されます。

アゾカップリング反応: 次に、ベンゾイミダゾール中間体を、3-メチルベンゾチアゾールから誘導されたジアゾニウム塩とアゾカップリング反応させます。この段階では、ベンゾイミダゾールとベンゾチアゾール環間にアゾ結合が形成されます。

アセチル化: 最後に、得られた化合物をアセチル化して、アセテート塩の形にします。

工業生産方法では、反応温度、pH、溶媒選択などの反応条件を最適化して、収率と純度を最大限に高める場合があります。

準備方法

The synthesis of 2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate typically involves the following steps:

Formation of Benzimidazole Intermediate: The initial step involves the synthesis of 1,3-dihydro-1,3-dimethyl-2H-benzimidazole through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone.

Azo Coupling Reaction: The benzimidazole intermediate is then subjected to an azo coupling reaction with a diazonium salt derived from 3-methylbenzothiazole. This step forms the azo linkage between the benzimidazole and benzothiazole rings.

Acetylation: Finally, the resulting compound is acetylated to produce the acetate salt form.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.

化学反応の分析

2-(((1,3-ジヒドロ-1,3-ジメチル-2H-ベンゾイミダゾール-2-イリデン)メチル)アゾ)-3-メチルベンゾチアゾリウム アセテートは、次のようなさまざまな化学反応を起こします。

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して、この化合物を酸化させることができ、酸化誘導体が生成されます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、還元反応を行うことができ、アゾ基が対応するアミンに還元されます。

置換: この化合物は、特にベンゾチアゾール環で、ハロゲンやアルキル化剤などの試薬を用いた求核置換反応を起こす可能性があります。

科学研究への応用

2-(((1,3-ジヒドロ-1,3-ジメチル-2H-ベンゾイミダゾール-2-イリデン)メチル)アゾ)-3-メチルベンゾチアゾリウム アセテートは、科学研究において幅広い用途があります。

化学: 有機合成の試薬として、およびより複雑な分子の合成のための前駆体として使用されます。

生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。

医学: 特に感染症やがんの治療において、治療薬としての可能性を探る研究が進められています。

産業: 鮮やかな色と安定性により、染料、顔料、その他の工業化学品の開発に使用されています。

科学的研究の応用

2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.

作用機序

2-(((1,3-ジヒドロ-1,3-ジメチル-2H-ベンゾイミダゾール-2-イリデン)メチル)アゾ)-3-メチルベンゾチアゾリウム アセテートの作用機序は、特定の分子標的と経路との相互作用を含みます。

分子標的: この化合物は、酵素、受容体、またはDNAと相互作用して、その活性を調節する可能性があります。

経路: 細胞増殖、アポトーシス、シグナル伝達に関与する経路など、さまざまな生化学経路に影響を与える可能性があります。

類似化合物の比較

2-(((1,3-ジヒドロ-1,3-ジメチル-2H-ベンゾイミダゾール-2-イリデン)メチル)アゾ)-3-メチルベンゾチアゾリウム アセテートは、次のような類似化合物と比較することができます。

ベンゾチアゾリウムクロリド: 構造は似ていますが、アセテート基ではなく塩化物イオンを持っています。

ベンゾイミダゾリウム誘導体: ベンゾイミダゾール部分構造に変化を加えた化合物。

アゾ化合物: 芳香族環に異なる置換基を持つ他のアゾ化合物。

類似化合物との比較

2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate can be compared with similar compounds such as:

Benzothiazolium Chloride: Similar in structure but with a chloride ion instead of an acetate group.

Benzimidazolium Derivatives: Compounds with variations in the benzimidazole moiety.

Azo Compounds: Other azo compounds with different substituents on the aromatic rings.

特性

CAS番号 |

84788-02-3 |

|---|---|

分子式 |

C18H18N5S.C2H3O2 C20H21N5O2S |

分子量 |

395.5 g/mol |

IUPAC名 |

(E)-N-[(E)-(1,3-dimethylbenzimidazol-3-ium-2-yl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine;acetate |

InChI |

InChI=1S/C18H18N5S.C2H4O2/c1-21-13-8-4-5-9-14(13)22(2)17(21)12-19-20-18-23(3)15-10-6-7-11-16(15)24-18;1-2(3)4/h4-12H,1-3H3;1H3,(H,3,4)/q+1;/p-1 |

InChIキー |

OWCGXKHEAXZCBC-UHFFFAOYSA-M |

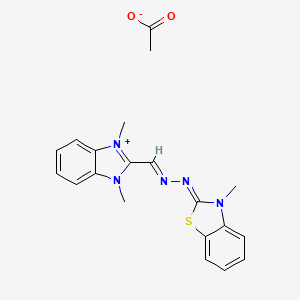

異性体SMILES |

CC(=O)[O-].CN1C2=CC=CC=C2[N+](=C1/C=N/N=C\3/N(C4=CC=CC=C4S3)C)C |

正規SMILES |

CC(=O)[O-].CN1C2=CC=CC=C2[N+](=C1C=NN=C3N(C4=CC=CC=C4S3)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。